1,2-Dilaurin

Description

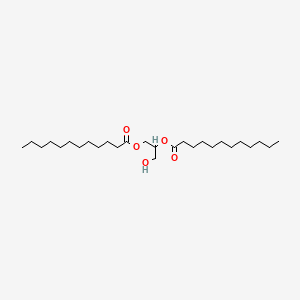

Structure

2D Structure

Properties

IUPAC Name |

(2-dodecanoyloxy-3-hydroxypropyl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQOAWVKVDAJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880897 | |

| Record name | Glyceryl 1,2-dilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17598-94-6, 27638-00-2 | |

| Record name | 1,2-Dilaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Didodecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilaurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027638002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 1,2-dilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauric acid, diester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,2-DILAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S1016G3A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of 1,2-Dilaurin

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dilaurin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS 17598-94-6), a diacylglycerol of significant interest in various scientific and industrial fields, including cosmetics and biomedical research.[1][2][3] This document outlines its key physical and chemical characteristics, details common experimental protocols for their determination, and situates the molecule within a relevant biological context.

Core Physicochemical Characteristics

This compound, also known as Glyceryl 1,2-dilaurate or 1,2-Didodecanoylglycerol, is a diglyceride composed of a glycerol backbone esterified with two lauric acid chains at the sn-1 and sn-2 positions.[1][4] Its molecular formula is C27H52O5, with a molecular weight of approximately 456.7 g/mol . At room temperature, it exists as a solid, often described as a crystalline solid or powder.

Data Presentation: Quantitative Properties

The fundamental physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C27H52O5 | |

| Molecular Weight | 456.7 g/mol | |

| IUPAC Name | (2-dodecanoyloxy-3-hydroxypropyl) dodecanoate | |

| CAS Number | 17598-94-6 | |

| Appearance | Solid, Crystalline Solid, or Powder | |

| Melting Point | 47°C to 57.8°C | |

| Boiling Point | 531°C | |

| Density | 0.953 g/cm³ | |

| Flash Point | 158°C | |

| LogP (Octanol-Water Partition Coefficient) | 7.2755 (XLogP3) / 9.7 (Estimated) | |

| Polar Surface Area (PSA) | 72.83 Ų |

Solubility Profile

The solubility of this compound is characteristic of a lipophilic molecule. It is reported to be soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Conversely, it is sparingly soluble in aqueous solutions. For biological experiments requiring an aqueous medium, a common procedure involves first dissolving the compound in an organic solvent like ethanol and then diluting this stock solution into the aqueous buffer. Care must be taken to ensure the final concentration of the organic solvent is minimal to avoid physiological effects.

Experimental Protocols for Physicochemical Characterization

While specific experimental reports for this compound are not detailed in the provided results, the determination of its physicochemical properties follows standard, well-established analytical procedures.

Melting Point Determination

The melting point of a crystalline solid like this compound can be determined using several common laboratory techniques:

-

Capillary Method: A small, powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is identified as the peak of the endothermic transition on the DSC thermogram, providing a highly accurate and reproducible value.

Solubility Determination

The "shake-flask" method is the gold standard for determining the solubility of a compound:

-

An excess amount of solid this compound is added to a specific solvent (e.g., water, ethanol).

-

The mixture is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is quantified using a suitable analytical technique, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

-

Shake-Flask Method: A solution of this compound is prepared in a biphasic system of n-octanol and water. After vigorous mixing and separation of the two phases, the concentration of the analyte in each phase is measured. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

RP-HPLC Method: A correlation can be established between a compound's retention time on a reverse-phase HPLC column and its LogP value. By running a series of standards with known LogP values, a calibration curve can be generated to estimate the LogP of this compound.

Biological Context and Signaling Pathway

As a diacylglycerol (DAG), this compound belongs to a class of molecules that are critical second messengers in cellular signal transduction. DAGs are typically generated at the cell membrane from the hydrolysis of phospholipids and are key activators of Protein Kinase C (PKC) isoforms. The activation of PKC by DAG leads to the phosphorylation of numerous downstream protein targets, thereby regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis.

The diagram below illustrates the canonical signaling pathway involving diacylglycerol.

Caption: General Diacylglycerol (DAG) signaling pathway activating Protein Kinase C (PKC).

Stability and Storage

For maintaining its integrity, this compound should be stored in a freezer. Recommended storage conditions are typically -20°C. Proper storage involves keeping the container tightly closed in a dry and cool area to ensure stability for research applications.

Conclusion

This compound is a well-characterized diacylglycerol with defined physicochemical properties that make it a useful tool in various research and development settings. Its lipophilic nature, specific melting range, and role as a signaling molecule analogue are key characteristics for professionals in drug formulation, cell biology, and cosmetic science. The standardized protocols for characterizing its properties ensure reliable and reproducible data for scientific applications.

References

1,2-Dilaurin synthesis methods for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis of 1,2-Dilaurin for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a diacylglycerol (DAG) containing two lauric acid chains at the sn-1 and sn-2 positions of a glycerol backbone, is a valuable molecule in various research and development fields. It serves as a key intermediate in lipid metabolism studies, a component in the formulation of lipid-based drug delivery systems, and a standard for analytical purposes. The precise synthesis of this compound is crucial to avoid the presence of its isomeric form, 1,3-dilaurin, and other glyceride impurities, which can significantly impact experimental outcomes. This guide provides a comprehensive overview of the primary laboratory-scale synthesis methods for this compound, focusing on both chemical and enzymatic approaches. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting and implementing the most suitable method for their specific needs.

Chemical Synthesis Methods

Chemical synthesis offers robust and high-yield pathways to this compound, typically involving the use of protecting groups to ensure regioselectivity. Two prominent methods are highlighted below.

Synthesis via Benzyl Glycidyl Ether with Protective Group Chemistry

A patented chemical synthesis route for 1,2-diglycerides, including this compound, utilizes benzyl glycidyl ether as a starting material. This method involves a two-step process of esterification followed by deprotection, resulting in high yield and purity.[1]

Step 1: Synthesis of 1,2-Dilauroyl-3-benzyloxyglyceride

-

In a reaction vessel, combine benzyl glycidyl ether, lauric acid, and a catalytic amount of p-toluenesulfonic acid. The recommended molar ratio of benzyl glycidyl ether to lauric acid to catalyst is 1:2-4:0.025-0.2.[1]

-

Add a suitable water-carrying agent, such as ethyl acetate or butyl acetate, to the mixture.[1]

-

Heat the reaction mixture to a temperature between 50-100°C and maintain for 2-24 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent and water-carrying agent under reduced pressure.

-

Purify the resulting 1,2-dilauroyl-3-benzyloxyglyceride by column chromatography on silica gel.

Step 2: Deprotection to Yield this compound

-

Dissolve the purified 1,2-dilauroyl-3-benzyloxyglyceride in an organic solvent such as ethanol or ethyl acetate.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation for approximately 12 hours to remove the benzyl protecting group.[1]

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by low-temperature recrystallization from a suitable solvent (e.g., hexane or acetone) to yield pure this compound.

Asymmetric Synthesis from Allyl Bromide

An efficient asymmetric synthesis method allows for the preparation of chiral 1,2-diacyl-sn-glycerols, including 1,2-dilauroyl-sn-glycerol. This multi-step process begins with allyl bromide and achieves a high overall yield and enantiomeric excess.

-

Synthesis of Allyl 4-methoxyphenyl ether: Convert allyl bromide to allyl 4-methoxyphenyl ether.

-

Dihydroxylation: Perform an asymmetric dihydroxylation of the allyl 4-methoxyphenyl ether using an AD-mix catalyst to yield 3-O-(4'-methoxyphenyl)-sn-glycerol.

-

Diacylation: Acylate the diol with lauroyl chloride or lauric anhydride in the presence of a suitable base (e.g., pyridine or DMAP) to form 1,2-dilauroyl-3-O-(4'-methoxyphenyl)-sn-glycerol.

-

Deprotection: Remove the 4-methoxyphenyl protecting group using ceric ammonium nitrate (CAN) under mild conditions to prevent acyl migration, yielding 1,2-dilauroyl-sn-glycerol.

Enzymatic Synthesis Methods

Enzymatic methods for synthesizing this compound offer milder reaction conditions and can provide high regioselectivity, often minimizing the need for protecting groups. Lipases are the primary enzymes employed for this purpose.

Lipase-Catalyzed Esterification of Glycerol and Lauric Acid

The direct esterification of glycerol and lauric acid can be catalyzed by lipases. However, this method typically results in a mixture of mono-, di-, and triglycerides. The composition of the final product is highly dependent on the reaction conditions.

-

Combine lauric acid and glycerol in a solvent-free system. A 1:1 molar ratio is a common starting point.

-

Add an immobilized lipase, such as Lipozyme IM-20, at a concentration of approximately 3.0% (w/w) of the total substrate mass.

-

Incubate the reaction mixture at a controlled temperature, for example, 55°C, with constant stirring.

-

Allow the reaction to proceed for a set duration, such as 6 hours.

-

After the reaction, separate the immobilized enzyme from the product mixture by filtration or centrifugation.

-

The resulting product will be a mixture of monolaurin, dilaurin (both 1,2- and 1,3-isomers), trilaurin, and unreacted lauric acid. Further purification by chromatography is required to isolate this compound.

Two-Step Enzymatic Synthesis via Hydrolysis and Re-esterification

A more selective enzymatic approach involves a two-step process using a 1,3-specific lipase. This method first generates a 2-monoglyceride, which is then acylated to form the 1,2-diglyceride.

Step 1: Selective Hydrolysis of Trilaurin

-

Emulsify trilaurin in an aqueous buffer system containing an alkyl alcohol (e.g., 2-methyl-2-propanol).

-

Add a 1,3-specific lipase to the emulsion.

-

Allow the hydrolysis reaction to proceed, which will yield a mixture of 2-lauroylglycerol (2-monolaurin) and 1,2(2,3)-dilaurin.

Step 2: Selective Acylation of 2-Monolaurin

-

Isolate the mixture of 2-monolaurin and dilaurin from the hydrolysis reaction.

-

Dissolve the mixture in an organic solvent (e.g., hexane).

-

Add lauric anhydride and a 1,3-specific lipase. The molar ratio of acid anhydride to 2-monoglyceride should be approximately 1:1 to 3:1.

-

The lipase will catalyze the acylation of the primary hydroxyl groups of 2-monolaurin, selectively forming this compound.

-

The final product can be isolated by precipitation or crystallization.

Data Summary and Comparison

The following tables summarize the quantitative data for the described synthesis methods, allowing for a direct comparison of their effectiveness.

Table 1: Comparison of Chemical Synthesis Methods for this compound

| Method | Starting Materials | Key Reagents | Yield | Purity | Reference |

| Benzyl Glycidyl Ether | Benzyl glycidyl ether, Lauric acid | p-toluenesulfonic acid, Pd/C | >90% | >90% | |

| Asymmetric Synthesis | Allyl bromide, Lauric acid derivative | AD-mix, Ceric ammonium nitrate | ~78% (overall) | High enantiomeric excess |

Table 2: Product Composition of Enzymatic Esterification of Glycerol and Lauric Acid

| Component | Molar Fraction (%) |

| Monolaurin | 45.5% |

| Dilaurin | 26.8% |

| Trilaurin | 3.1% |

| Unreacted Lauric Acid | 24.6% |

| Conditions: 55°C, 1:1 molar ratio of lauric acid to glycerol, 3.0% (w/w) Lipozyme IM-20, 6-hour reaction. |

Conclusion

The synthesis of this compound for laboratory use can be achieved through various chemical and enzymatic methods. Chemical synthesis routes, particularly those employing protecting groups, offer high yields and purities, making them suitable for producing well-defined this compound. The benzyl glycidyl ether method is notable for its high reported yield and purity. The asymmetric synthesis from allyl bromide is advantageous when enantiomerically pure 1,2-dilauroyl-sn-glycerol is required.

Enzymatic methods provide a milder alternative, though direct esterification often leads to a mixture of products requiring further purification. For higher selectivity, a two-step enzymatic process involving selective hydrolysis followed by re-esterification is a more promising approach. The choice of synthesis method will ultimately depend on the specific requirements of the research, including desired yield, purity, stereospecificity, and available laboratory resources.

References

A Technical Guide to the Natural Sources and Extraction of 1,2-Dilaurin for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, extraction, and analysis of 1,2-Dilaurin, a diacylglycerol of interest in various research and development fields. The document details quantitative data, experimental protocols, and relevant biological pathways to support scientific endeavors.

Natural Sources of this compound

This compound is a diacylglycerol composed of a glycerol backbone esterified with two lauric acid molecules at the sn-1 and sn-2 positions. While not typically found in high concentrations in its free form in nature, it is a constituent of triglycerides in certain vegetable oils rich in lauric acid. The primary natural sources are:

-

Coconut Oil (Cocos nucifera): As a lauric oil, coconut oil is a significant source of lauric acid, comprising approximately 45-53% of its total fatty acid content. Consequently, the diacylglycerols present are expected to be rich in lauroyl moieties.

-

Palm Kernel Oil (Elaeis guineensis): Similar to coconut oil, palm kernel oil is rich in lauric acid, making it another key natural source.

The diacylglycerol (DG) content of these oils can vary depending on the processing method. For instance, refined, bleached, and deodorized (RBD) coconut oil tends to have a higher total DG content compared to virgin coconut oil.

Quantitative Data on this compound and its Precursors in Natural Oils

The following tables summarize the quantitative data regarding the diacylglycerol and lauric acid content in the primary natural sources of this compound. It is important to note that while direct quantification of this compound in these oils is not widely reported, an estimation can be made based on the total 1,2-diacylglycerol content and the high abundance of lauric acid.

Table 1: Diacylglycerol Content in Coconut Oil

| Oil Type | Total Diacylglycerols (DG) (%) | 1,2-Diacylglycerols (% of Total DG) | Estimated this compound (% of Total Oil) |

| Virgin Coconut Oil (VCO) | 1.55 | Ratio of 1,2-DG to total DG is a key differentiator from RCO | ~0.5 - 1.0 (Estimated) |

| Refined, Bleached, Deodorized Coconut Oil (RCO) | 4.10 | Lower ratio of 1,2-DG to total DG compared to VCO | ~1.0 - 2.0 (Estimated) |

Table 2: Lauric Acid Content in Key Vegetable Oils

| Oil Source | Lauric Acid (C12:0) Content (% of Total Fatty Acids) |

| Coconut Oil | 45 - 53 |

| Palm Kernel Oil | 41 - 52 |

| Babassu Oil | 40 - 50 |

Note: The estimation of this compound content is based on the assumption that the distribution of fatty acids in the diacylglycerol fraction is proportional to their overall abundance in the oil.

Extraction and Purification of this compound from Natural Sources

The extraction and purification of this compound from coconut or palm kernel oil involves the isolation of the diacylglycerol fraction followed by chromatographic separation.

General Workflow for Extraction and Purification

Detailed Experimental Protocols

Protocol 1: Extraction of Diacylglycerols from Oil

-

Objective: To extract the total lipid fraction containing diacylglycerols from the raw oil.

-

Materials:

-

Coconut oil or palm kernel oil

-

Hexane

-

Ethanol

-

Separatory funnel

-

Rotary evaporator

-

-

Methodology:

-

Dissolve 100 g of the oil in 300 mL of hexane.

-

Extract the hexane solution three times with 100 mL of 95% ethanol in a separatory funnel.

-

Combine the ethanol extracts and wash with 50 mL of hexane to remove any remaining triglycerides.

-

Evaporate the ethanol from the combined extracts using a rotary evaporator to obtain the concentrated diacylglycerol fraction.

-

Protocol 2: Purification of this compound by Silica Gel Chromatography

-

Objective: To separate this compound from other glycerides and free fatty acids.

-

Materials:

-

Concentrated diacylglycerol fraction

-

Silica gel 60 (70-230 mesh)

-

Glass chromatography column

-

Hexane

-

Diethyl ether

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Iodine vapor for visualization

-

-

Methodology:

-

Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

-

Dissolve the extracted diacylglycerol fraction in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of diethyl ether in hexane, starting with 100% hexane and gradually increasing the concentration of diethyl ether.

-

Collect fractions and monitor the separation using TLC. The spots can be visualized with iodine vapor. 1,2-Diacylglycerols will have a different retention factor (Rf) than 1,3-diacylglycerols, monoglycerides, and triglycerides.

-

Combine the fractions containing pure this compound (as determined by TLC and subsequent analytical methods) and evaporate the solvent.

-

Analytical Methods for Identification and Quantification

Accurate identification and quantification of this compound are crucial. The following are the key analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol 3: GC-MS Analysis of this compound

-

Objective: To identify and quantify this compound in the purified fractions.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Methodology:

-

Derivatization: Convert the hydroxyl group of this compound to a trimethylsilyl (TMS) ether by reacting the sample with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes.

-

GC Conditions:

-

Column: A capillary column suitable for lipid analysis (e.g., a DB-5ht).

-

Injector Temperature: 320°C.

-

Oven Program: Start at 180°C, hold for 1 minute, then ramp to 340°C at 15°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 800.

-

-

Quantification: Use an internal standard (e.g., 1,2-dipalmitin) for accurate quantification.

-

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Protocol 4: ³¹P NMR for the Quantification of 1,2-Diacylglycerols

-

Objective: To quantify the total amount of 1,2-diacylglycerols in an oil sample.

-

Instrumentation: NMR spectrometer equipped with a phosphorus probe.

-

Methodology:

-

Derivatization: React the hydroxyl groups of the diacylglycerols with a phosphitylating reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, in the presence of a catalyst (e.g., pyridine) and a relaxation agent (e.g., chromium(III) acetylacetonate).

-

NMR Acquisition:

-

Acquire the ³¹P NMR spectrum using a standardized pulse program.

-

Use an internal standard with a known phosphorus concentration for quantification.

-

-

Data Analysis: The signals corresponding to the derivatized 1,2- and 1,3-diacylglycerols will appear at distinct chemical shifts, allowing for their integration and quantification.

-

Biological Significance: 1,2-Diacylglycerol Signaling Pathway

1,2-Diacylglycerols, including this compound, are important second messengers in cellular signaling. They are primarily known for their role in activating Protein Kinase C (PKC) isozymes.

The activation of PKC by 1,2-diacylglycerols leads to the phosphorylation of a multitude of downstream protein targets, thereby regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. The specific fatty acid composition of the diacylglycerol molecule can influence the activation of different PKC isoforms and the subsequent cellular response.

Conclusion

Coconut oil and palm kernel oil are the primary natural sources for obtaining this compound due to their high lauric acid content. While direct extraction of pure this compound can be challenging, a combination of solvent extraction and chromatographic techniques allows for its isolation. Accurate quantification relies on sophisticated analytical methods such as GC-MS and ³¹P NMR. Understanding the role of this compound in cellular signaling pathways is crucial for its potential application in drug development and biomedical research. This guide provides a foundational framework for researchers and scientists working with this important lipid molecule.

An In-Depth Technical Guide to 1,2-Dilaurin: From Discovery to Modern Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilaurin, a diacylglycerol (DAG) composed of a glycerol backbone with two lauric acid chains esterified at the sn-1 and sn-2 positions, has played a pivotal role in advancing our understanding of lipid signaling. Initially investigated as a simple lipid, its significance grew exponentially with the discovery of its function as a second messenger, potently activating key intracellular signaling proteins. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, characterization, and biological applications of this compound, with a focus on its use as a research tool in cell biology and drug development.

Discovery and Historical Context

The journey of this compound research is intertwined with the broader history of lipid biochemistry and signal transduction. While early 20th-century work focused on the synthesis and basic properties of glycerides, the profound biological importance of diacylglycerols, including this compound, was not recognized until the latter half of the century.

A significant milestone in the history of diacylglycerol research was the discovery of protein kinase C (PKC) in the late 1970s and the subsequent realization that its activity is dependent on calcium and phospholipids, and dramatically enhanced by diacylglycerols.[1][2] This discovery positioned diacylglycerols as critical second messengers in cellular signaling cascades.[1][3] The term "second messenger" itself was coined in the late 1960s to describe intracellular molecules that transmit signals from cell-surface receptors to intracellular effectors.[4]

Timeline of Key Discoveries:

-

1929: Early methods for the synthesis of "α,α-dilaurin" (an older nomenclature for this compound) are described, laying the groundwork for the chemical preparation of defined diacylglycerols.

-

Late 1950s-1960s: The concept of second messengers emerges with the discovery of cyclic AMP.

-

Late 1970s: Protein Kinase C (PKC) is discovered, and its activation by diacylglycerol is established, marking a turning point in understanding lipid-mediated signaling.

-

1980s-1990s: The role of diacylglycerols in activating other proteins, such as Munc13, involved in neurotransmitter release, begins to be elucidated. This compound and other synthetic diacylglycerols become crucial tool compounds for studying these processes in vitro and in cell-based assays.

-

2000s-Present: Advanced analytical techniques, such as mass spectrometry, allow for detailed profiling of diacylglycerol species in cells, revealing the complexity of diacylglycerol metabolism and signaling. The specific roles of different diacylglycerol species, including those containing lauric acid, continue to be an active area of research.

Synthesis of this compound

The synthesis of this compound with high purity and stereospecificity is crucial for its use in research. Both chemical and enzymatic methods have been developed, each with distinct advantages and disadvantages.

Chemical Synthesis

Early chemical syntheses of 1,2-diacylglycerols were often hampered by the formation of isomeric mixtures (1,2- and 1,3-diacylglycerols) due to acyl migration. Modern methods employ protecting group strategies to achieve regioselective acylation of the glycerol backbone. A general approach for the asymmetric synthesis of 1,2-diacyl-sn-glycerols can achieve high yields and enantiomeric excess.

Table 1: Comparison of Chemical Synthesis Strategies for 1,2-Diacylglycerols

| Method | Starting Material | Key Reagents | Protecting Groups | Reported Overall Yield | Reference |

| Asymmetric Synthesis | Allyl bromide | AD-mix, Ceric ammonium nitrate | 4-methoxyphenyl | 78% | |

| From D-mannitol | D-mannitol | Fatty acids, various coupling reagents | Isopropylidene, trityl | Not specified |

Enzymatic Synthesis

Enzymatic methods, primarily utilizing lipases, offer a high degree of regioselectivity, minimizing the formation of the 1,3-isomer. These reactions are typically carried out under milder conditions compared to chemical synthesis. The optimization of enzymatic synthesis involves controlling parameters such as temperature, substrate molar ratio, and enzyme concentration.

Table 2: Parameters for Enzymatic Synthesis of Lauric Acid Glycerides

| Enzyme | Substrates | Key Parameters | Product Distribution (Example) | Reference |

| Lipozyme IM-20 | Lauric acid, Glycerol | Temperature: 55°C, Molar ratio (acid:glycerol): 1.0, Enzyme conc.: 3.0% (w/w) | Monolaurin: 45.5%, Dilaurin: 26.8%, Trilaurin: 3.1% |

Note: The distribution between 1,2- and 1,3-dilaurin is dependent on the specific enzyme and reaction conditions.

Experimental Protocols

General Protocol for Asymmetric Chemical Synthesis of this compound

This protocol is adapted from a general method for the asymmetric synthesis of 1,2-diacyl-sn-glycerols.

-

Protection of Glycerol: Start with a suitable protected glycerol derivative, for example, solketal (2,2-dimethyl-1,3-dioxolane-4-methanol).

-

First Acylation: Acylate the primary hydroxyl group at the sn-1 position with lauroyl chloride in the presence of a base (e.g., pyridine) to yield 1-lauroyl-solketal.

-

Deprotection: Remove the isopropylidene protecting group under acidic conditions to yield 1-lauroyl-sn-glycerol.

-

Second Acylation: Selectively acylate the hydroxyl group at the sn-2 position with lauroyl chloride. This step may require optimization of reaction conditions to minimize acylation at the sn-3 position.

-

Purification: Purify the resulting 1,2-dilauroyl-sn-glycerol by flash column chromatography.

General Protocol for Enzymatic Synthesis of this compound

This protocol is based on the lipase-catalyzed esterification of glycerol.

-

Reaction Setup: Combine glycerol and lauric acid in a suitable solvent-free system or an organic solvent.

-

Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with agitation.

-

Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Termination and Purification: Once the desired conversion is reached, stop the reaction by filtering off the enzyme. Purify the this compound from the reaction mixture using column chromatography.

Purification by Flash Column Chromatography

-

Column Preparation: Pack a glass column with silica gel 60. The amount of silica gel should be 50-100 times the weight of the crude product.

-

Solvent System Selection: Determine a suitable solvent system using TLC. A mixture of hexane and ethyl acetate is commonly used. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for this compound.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing pure this compound.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Characterization

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of this compound.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for 1,2-Dilauroyl-sn-glycerol

| Atom | ¹H Chemical Shift (ppm, CDCl₃) | ¹³C Chemical Shift (ppm, CDCl₃) |

| Glycerol CH₂ (sn-1) | ~4.2-4.4 | ~62-63 |

| Glycerol CH (sn-2) | ~5.1 | ~70-71 |

| Glycerol CH₂ (sn-3) | ~3.7 | ~62-63 |

| Carbonyl C=O (sn-1, sn-2) | - | ~173-174 |

| Lauric Acid α-CH₂ | ~2.3 | ~34 |

| Lauric Acid β-CH₂ | ~1.6 | ~25 |

| Lauric Acid (CH₂)₈ | ~1.2-1.4 | ~29-32 |

| Lauric Acid ω-CH₃ | ~0.9 | ~14 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In positive ion mode, this compound can be detected as its protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. Tandem mass spectrometry (MS/MS) can be used to confirm the structure by observing the characteristic loss of the fatty acid chains.

Expected Fragmentation Pattern:

-

[M+H]⁺: The protonated molecule.

-

[M+H - RCOOH]⁺: Loss of one lauric acid molecule.

-

[RCO]⁺: Acylium ion from the lauric acid chain.

Biological Activity and Signaling Pathways

1,2-Diacylglycerols, including this compound, are key second messengers that activate a variety of intracellular signaling proteins. The two most well-characterized targets are Protein Kinase C (PKC) and Munc13.

Protein Kinase C (PKC) Activation

PKC is a family of serine/threonine kinases that play crucial roles in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Conventional and novel PKC isoforms are activated by diacylglycerols. The binding of 1,2-diacylglycerol to the C1 domain of PKC induces a conformational change that relieves autoinhibition and promotes the kinase's activity at the cell membrane.

Munc13 Activation and Neurotransmitter Release

Munc13 proteins are essential for the priming of synaptic vesicles, a critical step in neurotransmitter release. The C1 domain of Munc13 binds to diacylglycerol, and this interaction is thought to induce a conformational change that promotes the transition of the SNARE complex into a state competent for membrane fusion. Synthetic diacylglycerols like this compound are valuable tools for studying the role of Munc13 in exocytosis.

Experimental Applications of this compound

This compound serves as a valuable tool compound for a variety of in vitro and cell-based assays.

In Vitro PKC Activity Assay

Objective: To measure the activation of purified PKC by this compound.

Materials:

-

Purified PKC isoform

-

This compound

-

Phosphatidylserine (PS)

-

Assay buffer (containing ATP, MgCl₂, and a PKC substrate peptide)

-

[γ-³²P]ATP (for radiometric assay) or a fluorescence-based detection system

Protocol:

-

Prepare lipid vesicles or mixed micelles containing PS and varying concentrations of this compound.

-

Add the purified PKC enzyme to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction and spot the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

Expected Results: A dose-dependent increase in PKC activity with increasing concentrations of this compound.

Munc13 Translocation Assay

Objective: To visualize the recruitment of Munc13 to the plasma membrane in response to diacylglycerol.

Materials:

-

Cultured cells (e.g., PC12 or primary neurons)

-

Expression vector for a fluorescently tagged Munc13-C1 domain (e.g., GFP-Munc13-C1)

-

This compound or a water-soluble analog

-

Confocal microscope

Protocol:

-

Transfect the cells with the GFP-Munc13-C1 expression vector.

-

Allow the cells to express the protein for 24-48 hours.

-

Image the cells using a confocal microscope to establish a baseline distribution of the fluorescent protein (typically cytosolic).

-

Add this compound to the cell culture medium.

-

Acquire a time-lapse series of images to monitor the translocation of the GFP-Munc13-C1 from the cytosol to the plasma membrane.

Expected Results: A rapid redistribution of the fluorescent signal from the cytoplasm to the cell periphery upon addition of this compound.

Conclusion

This compound has evolved from a simple lipid molecule to a cornerstone of cell signaling research. Its well-defined structure and potent biological activity make it an indispensable tool for dissecting the complex pathways regulated by diacylglycerols. This guide has provided a comprehensive overview of its historical context, synthesis, characterization, and application in key biological assays. As research continues to unravel the intricacies of lipid signaling, this compound will undoubtedly remain a vital compound for scientists and drug development professionals seeking to understand and manipulate these fundamental cellular processes.

References

- 1. Lipid messenger, diacylglycerol, and its regulator, diacylglycerol kinase, in cells, organs, and animals: history and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid messenger, diacylglycerol, and its regulator, diacylglycerol kinase, in cells, organs, and animals: history and perspective. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

Spectral Characteristics of Pure 1,2-Dilaurin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of pure 1,2-Dilaurin (also known as 1,2-didodecanoylglycerol), a diacylglycerol of significant interest in various scientific disciplines. This document outlines key spectral data from mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, alongside detailed experimental protocols for obtaining these measurements.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) is a common method, often resulting in the formation of a protonated molecule [M+H]⁺.

Quantitative Mass Spectrometry Data

The fragmentation of the this compound precursor ion provides valuable structural information. The following table summarizes the key mass spectrometry data for the protonated molecule.

| Attribute | Value |

| Molecular Formula | C₂₇H₅₂O₅ |

| Molecular Weight | 456.7 g/mol |

| Precursor Ion (m/z) | 457.38947 [M+H]⁺ |

Table 1: Mass Spectrometry Data for this compound.

The collision-induced dissociation (CID) of the precursor ion leads to a series of fragment ions. The major fragmentation pathway for 1,2-diacylglycerols involves the neutral loss of a fatty acid chain.

| Fragment Ion (m/z) | Relative Intensity | Interpretation |

| 257.212 | 999 | [M+H - C₁₂H₂₄O₂]⁺ (Loss of one lauric acid) |

| 439.3785 | 755 | [M+H - H₂O]⁺ |

| 440.3813 | 239 | Isotopic peak of [M+H - H₂O]⁺ |

| 258.2154 | 177 | Isotopic peak of [M+H - C₁₂H₂₄O₂]⁺ |

Table 2: MS/MS Fragmentation Data for this compound Precursor Ion (457.38947 m/z).

Experimental Protocol for Mass Spectrometry

This protocol describes a general method for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap)

Materials:

-

This compound standard

-

HPLC-grade solvents (e.g., acetonitrile, isopropanol, water)

-

Formic acid (for mobile phase modification)

-

Glass vials

Procedure:

-

Sample Preparation: Dissolve a known concentration of this compound in an appropriate solvent mixture (e.g., isopropanol:acetonitrile, 1:1 v/v).

-

Chromatographic Separation:

-

Use a C18 reversed-phase column suitable for lipid analysis.

-

Employ a gradient elution program with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile/isopropanol with 0.1% formic acid.

-

The gradient should be optimized to ensure good separation and peak shape for this compound.

-

-

Mass Spectrometry Analysis:

-

Operate the mass spectrometer in positive ion mode.

-

Set the ESI source parameters (e.g., capillary voltage, source temperature) to optimal values for lipid analysis.

-

Acquire full scan MS data over a relevant m/z range (e.g., 100-1000 m/z).

-

For structural confirmation, perform tandem MS (MS/MS) on the precursor ion of this compound (m/z 457.4).

-

Set the collision energy to an appropriate level to induce fragmentation (e.g., 20-40 eV).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are the most informative techniques.

Predicted NMR Data

The following tables provide predicted chemical shifts for the hydrogen and carbon atoms in this compound. These predictions are based on established chemical shift databases and models.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Glycerol CH₂ (sn-1) | 4.10 - 4.30 | dd | 2H |

| Glycerol CH (sn-2) | 5.05 - 5.20 | m | 1H |

| Glycerol CH₂ (sn-3) | 3.60 - 3.80 | d | 2H |

| α-CH₂ (C=O) | 2.25 - 2.35 | t | 4H |

| β-CH₂ | 1.55 - 1.65 | m | 4H |

| (CH₂)₈ | 1.20 - 1.40 | m | 32H |

| CH₃ | 0.85 - 0.95 | t | 6H |

Table 3: Predicted ¹H NMR Chemical Shifts for this compound.

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 173 - 174 |

| Glycerol CH (sn-2) | 70 - 72 |

| Glycerol CH₂ (sn-1) | 62 - 64 |

| Glycerol CH₂ (sn-3) | 60 - 62 |

| α-CH₂ (C=O) | 34 - 35 |

| (CH₂)ₙ | 29 - 30 |

| β-CH₂ | 24 - 25 |

| CH₂ next to CH₃ | 22 - 23 |

| CH₃ | 14 - 15 |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Materials:

-

This compound standard

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a useful technique for identifying functional groups.

Predicted IR Absorption Bands

The following table lists the characteristic IR absorption bands expected for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3400 | O-H stretch | Hydroxyl | Medium, Broad |

| 2925, 2855 | C-H stretch | Alkane (CH₂, CH₃) | Strong |

| ~1740 | C=O stretch | Ester | Strong |

| ~1465 | C-H bend | Alkane (CH₂) | Medium |

| ~1160 | C-O stretch | Ester | Strong |

Table 5: Predicted Characteristic IR Absorption Bands for this compound.

Experimental Protocol for FT-IR Spectroscopy

This protocol provides a general method for obtaining an FT-IR spectrum of this compound.

Instrumentation:

-

Fourier Transform Infrared (FT-IR) spectrometer

-

Sample holder (e.g., KBr plates or ATR accessory)

Materials:

-

This compound standard

-

Spectroscopy-grade solvent (e.g., chloroform) if preparing a film

Procedure:

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent like chloroform.

-

Deposit a drop of the solution onto a KBr plate and allow the solvent to evaporate, leaving a thin film of the sample.

-

Place a second KBr plate on top.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Place the sample holder in the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Workflow and Visualization

As no specific signaling pathways involving this compound were identified in the literature, a general experimental workflow for the spectroscopic characterization of a pure lipid is presented below.

Caption: Workflow for the spectroscopic analysis of this compound.

A Comprehensive Technical Guide to the Health and Safety of 1,2-Dilaurin

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential health and safety information for the handling of 1,2-Dilaurin (CAS No. 17598-94-6). The following sections detail its properties, potential hazards, handling procedures, and emergency measures, compiled to ensure the safety of laboratory and research personnel.

Chemical and Physical Properties

This compound, also known as glyceryl 1,2-dilaurate, is a diacylglycerol. It is a solid, crystalline, or powdered substance.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C27H52O5 | [2][3] |

| Molecular Weight | 456.70 g/mol | [2][3] |

| Appearance | Solid crystals or powder | |

| Melting Point | Approximately 47°C | |

| Boiling Point | 531°C (literature) | |

| Solubility | Soluble in ethanol, DMSO, and DMF. Generally insoluble in water. | |

| Purity | Typically >99% |

Hazard Identification and Classification

According to available safety data sheets, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008. It is not considered a hazardous material in the flammable sense. However, it may cause mild skin irritation. The primary hazards are associated with its physical form (potential for dust inhalation) and conditions of use (e.g., heating).

Safe Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure a safe working environment.

Handling

-

General Precautions: The usual precautions for handling chemicals should be observed. Avoid contact with skin, eyes, and clothing.

-

Ventilation: Use in a well-ventilated area. A system of local and/or general exhaust is recommended to keep employee exposures as low as possible.

-

Dust and Aerosol Generation: Minimize dust generation and avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Hygiene: Wash hands thoroughly after handling.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and protected from sunlight.

-

Temperature: For long-term storage of stock solutions, -80°C is recommended for up to 6 months, and -20°C for up to 1 month. It should be stored sealed and away from moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to prevent exposure.

-

Eye/Face Protection: Safety glasses with side shields are the minimum requirement. Chemical safety goggles should be worn if there is a splash hazard.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves frequently, especially if they come into contact with the chemical.

-

Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

-

-

Respiratory Protection: If user operations generate dust, fume, or mist, use ventilation to keep exposure to airborne contaminants below the exposure limit. In situations with a high potential for inhalation, a respirator may be necessary.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

Inhalation: If fumes from the heated product are inhaled, move the individual to a warm place with fresh air. If symptoms persist, seek medical attention.

-

Skin Contact: Normal washing of the skin is generally sufficient. If symptoms occur, contact a physician. Remove contaminated clothing.

-

Eye Contact: As a precaution, rinse the eye thoroughly with water. If symptoms occur, seek medical attention.

-

Ingestion: Flush the nose, mouth, and throat with water. If a large amount is ingested, consult a physician.

Accidental Release and Fire-Fighting Measures

Accidental Release

-

Small Spills: Small spills can be wiped up with a cloth or a similar material. The spill site should then be flushed with water.

-

Large Spills: For larger spills, first cover with an inert absorbent material like sand or earth, and then collect the material for disposal.

-

Personal Precautions: Use recommended safety equipment. Be aware of a slipping hazard if the product is spilled.

Fire-Fighting

-

Extinguishing Media: There are no unsuitable common extinguishing agents. Use extinguishing media appropriate for the surrounding fire.

-

Hazardous Combustion Products: When burning, this compound can produce fumes containing carbon monoxide (CO) and carbon dioxide (CO2).

-

Fire-Fighting Procedures: In case of a fire, wear a respirator mask and full protective clothing.

Experimental Protocols for Safety Assessment

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This study provides information on the hazardous properties of a substance following a single oral administration.

-

Principle: The test substance is administered to animals in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg (and exceptionally 5000 mg/kg). The goal is to identify a dose that produces evident toxicity without mortality.

-

Test Animals: Healthy, young adult animals of a single sex (usually females) are used. Rodents like rats or mice are common choices.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered by gavage.

-

A sighting study is performed with one animal per dose to determine the starting dose for the main study.

-

In the main study, groups of animals are dosed at a selected fixed dose.

-

The presence or absence of mortality or signs of toxicity determines the next step: dosing at a higher or lower fixed dose, or cessation of testing.

-

-

Observations: Animals are observed for at least 14 days. Observations include mortality, body weight changes, and detailed clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior). A gross necropsy is performed at the end of the study.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential short-term hazards of a substance when it comes into contact with the skin.

-

Principle: The test substance is applied to the skin in a single dose to several groups of experimental animals, with one dose per group.

-

Test Animals: Adult rats (typically female) with healthy, intact skin are used.

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from the dorsal area of the animals.

-

The test substance is applied uniformly over a shaved area of at least 10% of the total body surface.

-

The application site is covered with a porous gauze dressing for a 24-hour exposure period.

-

After 24 hours, the residual substance is removed.

-

-

Observations: Animals are observed for at least 14 days for signs of toxicity and mortality. Body weights are recorded weekly. A gross necropsy is performed on all animals at the end of the study.

Visualizations

The following diagrams illustrate key safety workflows and concepts for handling this compound and other laboratory chemicals.

Caption: Workflow for the safe handling of laboratory chemicals.

Caption: Logical flow of hazard identification and risk control.

References

A Researcher's Guide to High-Purity 1,2-Dilaurin: Sourcing and Application in Cellular Signaling

For researchers, scientists, and drug development professionals, securing high-purity reagents is paramount to the integrity and reproducibility of experimental outcomes. This technical guide provides an in-depth overview of commercially available high-purity 1,2-Dilaurin, a key diacylglycerol (DAG) analog, for research applications. It details product specifications from various suppliers, outlines its critical role in cell signaling, and provides established experimental protocols for its use.

This compound, also known as 1,2-didodecanoyl-rac-glycerol, is a diacylglycerol containing two lauric acid chains at the sn-1 and sn-2 positions of the glycerol backbone. Its structural similarity to endogenous diacylglycerols makes it a potent tool for investigating lipid-mediated signaling pathways, most notably the activation of Protein Kinase C (PKC).

Commercial Suppliers of High-Purity this compound

A variety of life science suppliers offer high-purity this compound suitable for research purposes. The purity and formulation can vary, so it is crucial to select a product that meets the specific requirements of the intended application. Below is a comparison of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Weight | Purity |

| Cayman Chemical | 1,2-Dilauroyl-rac-glycerol | 17598-94-6 | 456.7 g/mol | ≥95%[1] |

| Larodan | This compound | 17598-94-6 | 456.7 g/mol | >99%[2] |

| CD Biosynsis | This compound | 17598-94-6 | 456.7 g/mol | >99%[3] |

| Sigma-Aldrich | This compound | 17598-94-6 | 456.7 g/mol | 98% |

| MedchemExpress | This compound | 17598-94-6 | 456.7 g/mol | Not Specified |

The Role of this compound in Protein Kinase C (PKC) Activation

This compound serves as a valuable exogenous diacylglycerol analog to probe the intricate signaling cascades mediated by Protein Kinase C (PKC). PKC isoforms are key regulators of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The activation of conventional and novel PKC isoforms is a critical step in their signal transduction.

The canonical activation of these PKC isoforms is initiated by the binding of a ligand, such as a hormone or growth factor, to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK). This binding event triggers the activation of Phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, in conjunction with DAG embedded in the plasma membrane, recruits PKC to the membrane. The binding of both Ca2+ and DAG to their respective domains on PKC induces a conformational change that relieves autoinhibition and activates the kinase, allowing it to phosphorylate its downstream target proteins and propagate the cellular response.

By introducing high-purity this compound to cell cultures, researchers can directly mimic the effect of endogenous DAG, bypassing the need for receptor stimulation and PLC activation. This allows for the specific investigation of PKC-dependent downstream signaling events.

Figure 1: Canonical Protein Kinase C (PKC) activation pathway.

Experimental Protocols

Preparation of this compound for In Vitro Assays

Due to its lipophilic nature, this compound is practically insoluble in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent.

Methodology:

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound for cell culture experiments.

-

Stock Solution Preparation:

-

Aseptically weigh the desired amount of high-purity this compound powder.

-

Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).

-

Gently warm the solution and vortex until the this compound is completely dissolved.

-

-

Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Solution Preparation:

-

Thaw an aliquot of the stock solution.

-

Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use.

-

It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).

-

Protein Kinase C (PKC) Activity Assay

This protocol provides a general framework for measuring PKC activity in cell lysates following stimulation with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere and grow.

-

Treat the cells with the desired concentration of this compound (typically in the range of 1-100 µM) for a specified time.

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

PKC Activity Measurement:

-

PKC activity can be measured using various commercially available assay kits. These kits typically employ a specific PKC substrate peptide and [γ-³²P]ATP.

-

In the presence of active PKC from the cell lysate, the substrate peptide is phosphorylated.

-

The phosphorylated substrate is then separated from the unincorporated [γ-³²P]ATP, and the amount of incorporated radioactivity is quantified using a scintillation counter. The measured radioactivity is directly proportional to the PKC activity in the sample.

-

Figure 2: General workflow for a Protein Kinase C (PKC) activity assay.

Use of this compound as an Internal Standard in Lipidomics

In mass spectrometry-based lipidomics, internal standards are essential for accurate quantification. This compound can be used as an internal standard for the analysis of diacylglycerols.

Methodology:

-

Internal Standard Spiking:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol/chloroform).

-

Add a known amount of the this compound internal standard to each biological sample before lipid extraction.

-

-

Lipid Extraction:

-

Perform lipid extraction from the samples using a standard method, such as the Bligh and Dyer or Folch method.

-

-

LC-MS/MS Analysis:

-

Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Develop a multiple reaction monitoring (MRM) method to detect and quantify the endogenous diacylglycerols and the this compound internal standard.

-

-

Quantification:

-

The peak area of each endogenous diacylglycerol is normalized to the peak area of the this compound internal standard.

-

A calibration curve is generated using known concentrations of diacylglycerol standards and a fixed concentration of the internal standard.

-

The concentration of the endogenous diacylglycerols in the samples is then calculated from the calibration curve.

-

Figure 3: Workflow for using this compound as an internal standard in lipidomics.

Conclusion

High-purity this compound is an indispensable tool for researchers investigating lipid signaling pathways. Its ability to potently and specifically activate Protein Kinase C allows for the detailed dissection of downstream cellular events. Furthermore, its utility as an internal standard in lipidomics ensures accurate and reliable quantification of endogenous diacylglycerols. By carefully selecting a high-quality commercial source and employing robust experimental protocols, researchers can confidently utilize this compound to advance our understanding of cellular signaling in health and disease.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 1,2-Dilaurin in Tissues

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilaurin, a diacylglycerol (DAG), is a critical lipid molecule that functions as a second messenger in a variety of cellular signaling pathways and serves as an intermediate in lipid metabolism.[1][2] Accurate quantification of this compound in tissues is essential for understanding its physiological and pathological roles, particularly in areas such as metabolic disorders and cancer research.[1][3][4] Diacylglycerols activate protein kinase C (PKC), a key enzyme family involved in regulating numerous cellular processes, including cell proliferation, differentiation, and apoptosis. This document provides detailed application notes and protocols for the principal analytical methods used to quantify this compound in tissue samples.

General Experimental Workflow

The quantification of this compound from tissue samples involves several key stages, from sample collection and lipid extraction to instrumental analysis and data interpretation. A generalized workflow is depicted below.

Key Methodologies and Protocols

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, specificity, throughput, and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for lipid analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures. It allows for the precise quantification of individual diacylglycerol species, including this compound.

Experimental Protocol:

-

Tissue Preparation and Lipid Extraction (Modified Folch Method):

-

Accurately weigh 20-50 mg of frozen tissue and place it in a 2 mL tube.

-

Homogenize the tissue in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times that of the tissue sample (e.g., 1 mL for a 50 mg sample). This can be done using a bead beater or rotor-stator homogenizer.

-

Agitate the homogenate for 15-20 minutes at room temperature.

-

Centrifuge at low speed (e.g., 2000 rpm) to pellet the tissue debris.

-

Transfer the supernatant (liquid phase) to a new tube.

-

Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of supernatant), vortex briefly, and centrifuge to separate the phases.

-

Carefully collect the lower (chloroform) phase, which contains the lipids.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column for separation.

-

Mobile Phase: A gradient of solvents, such as water with formic acid and acetonitrile/isopropanol, is typically used.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Quantification: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The transition for this compound would be selected based on its precursor ion and a specific product ion. An internal standard (e.g., a deuterated or odd-chain DAG) should be used for accurate quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for fatty acid and glycerolipid analysis. For diacylglycerols, a derivatization step is required to increase their volatility.

Experimental Protocol:

-

Lipid Extraction: Perform lipid extraction as described in the LC-MS/MS protocol.

-

Isolation of Diacylglycerol Fraction: The total lipid extract can be fractionated using Thin-Layer Chromatography (TLC) to isolate the diacylglycerol class before derivatization.

-

Derivatization:

-

Convert the diacylglycerols to more volatile derivatives, such as trimethylsilyl (TMS) ethers.

-

This is achieved by reacting the dried lipid extract with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Column: Use a non-polar capillary column suitable for high-temperature analysis.

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the different lipid derivatives.

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode, and quantification is based on the abundance of characteristic fragment ions.

-

Thin-Layer Chromatography (TLC)

TLC is a cost-effective method for separating different lipid classes. It can be used for semi-quantitative analysis by comparing spot intensity to standards or for preparative purposes to isolate the diacylglycerol fraction for further analysis.

Experimental Protocol:

-

Lipid Extraction: Extract lipids from the tissue as previously described.

-

TLC Plate Preparation: Use silica gel TLC plates. Activate the plate by heating it at 110-120°C for one hour before use.

-

Sample Application: Dissolve the dried lipid extract in a small volume of chloroform/methanol. Spot the sample onto the TLC plate alongside a this compound standard.

-

Development:

-

Place the plate in a developing chamber containing a solvent system suitable for neutral lipids, such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Allow the solvent to migrate up the plate until it is about 1 cm from the top.

-

-

Visualization:

-

Dry the plate and visualize the lipid spots. Common methods include exposure to iodine vapor or spraying with a primuline solution and viewing under UV light.

-

-

Quantification:

-

For quantitative analysis, the spots can be scraped from the plate, the lipid extracted from the silica, and then quantified using another method like GC-MS.

-

Alternatively, densitometry can be used to measure the intensity of the spots directly on the plate.

-

Enzymatic Assays

Commercially available assay kits provide a straightforward method for quantifying total diacylglycerol content. These assays are typically based on a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.

Experimental Protocol (General):

-

Sample Preparation: Homogenize tissue samples and extract lipids as per the kit's instructions.

-

Enzymatic Reaction:

-

The assay typically involves the phosphorylation of DAG by a specific kinase to produce phosphatidic acid.

-

The phosphatidic acid is then hydrolyzed by a lipase to generate glycerol-3-phosphate.

-

Glycerol-3-phosphate is then oxidized, producing hydrogen peroxide.

-

-

Detection:

-

The hydrogen peroxide reacts with a probe to generate a quantifiable signal (fluorescence or absorbance).

-

-

Quantification:

-

The concentration of DAG in the sample is determined by comparing the signal to a standard curve generated with known concentrations of a DAG standard provided in the kit.

-

Quantitative Data Summary

The performance of analytical methods is evaluated based on several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following tables summarize typical validation parameters for the quantification of diacylglycerols in biological matrices.

Table 1: Performance Characteristics of LC-MS/MS Methods for Diacylglycerol Quantification

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | |

| LOQ | 1 ng/mL - 5 ng/mL | |

| Accuracy (% Bias) | -15% to +15% | |

| Precision (% RSD) | < 15% |

| Recovery | 85% - 115% | |

Table 2: Performance Characteristics of Other Methods

| Method | Parameter | Typical Value/Range | Reference |

|---|---|---|---|

| GC-MS | Linearity (R²) | > 0.99 | General expectation |

| LOQ | Low ng/mL range | General expectation | |

| Enzymatic Assay | Detection Limit | ~4-15 µM |

| | Linearity | Dependent on kit | |

Note: Specific values for this compound may vary depending on the exact tissue matrix and experimental conditions.

Signaling Pathway Visualization

1,2-Diacylglycerols are key signaling molecules that activate Protein Kinase C (PKC). This activation is a crucial step in many signal transduction cascades.

References

- 1. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Application Notes and Protocols for Lipase Activity Assays Using 1,2-Dilaurin

For Researchers, Scientists, and Drug Development Professionals

Introduction